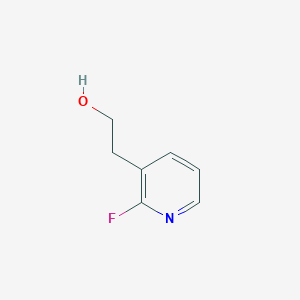![molecular formula C6H16NO14P3 B119033 [(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 153212-81-8](/img/structure/B119033.png)
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate, commonly known as ADP-ribose, is a molecule involved in various biological processes. It plays a crucial role in the regulation of cellular metabolism, energy production, and DNA repair.
Mecanismo De Acción
ADP-ribose exerts its biological effects by binding to specific proteins, such as PARP (poly(ADP-ribose) polymerase) and TRPM2 (transient receptor potential melastatin 2) channels. PARP is involved in DNA repair and chromatin remodeling, while TRPM2 channels are involved in calcium signaling and oxidative stress response. ADP-ribose binding to these proteins can modulate their activity and affect downstream cellular processes.
Efectos Bioquímicos Y Fisiológicos
ADP-ribose has been shown to regulate several cellular processes, including DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. It also plays a role in cellular metabolism and energy production by regulating the activity of enzymes involved in glycolysis and oxidative phosphorylation. In addition, ADP-ribose has been implicated in the regulation of calcium signaling and oxidative stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP-ribose is a valuable tool for studying various biological processes in the laboratory. Its ability to bind to specific proteins and modulate their activity allows researchers to investigate the role of these proteins in cellular processes. However, ADP-ribose can be challenging to work with due to its instability and susceptibility to degradation by enzymes. Its use in experiments may also be limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on ADP-ribose. One direction is to investigate the role of ADP-ribose in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the use of ADP-ribose as a therapeutic target for these diseases. Additionally, researchers can investigate the development of new methods for synthesizing and stabilizing ADP-ribose for laboratory use.
Métodos De Síntesis
ADP-ribose can be synthesized by the enzymatic cleavage of NAD+ (nicotinamide adenine dinucleotide) by ADP-ribosyltransferases. This process involves the transfer of the ADP-ribose moiety from NAD+ to a target protein, resulting in the formation of ADP-ribosylated protein. The reverse reaction, which involves the removal of ADP-ribose from the protein, is catalyzed by ADP-ribosylhydrolases.
Aplicaciones Científicas De Investigación
ADP-ribose has been extensively studied in various biological systems, including bacteria, yeast, plants, and animals. It has been implicated in several cellular processes, such as DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. ADP-ribose has also been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
153212-81-8 |
|---|---|
Nombre del producto |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Fórmula molecular |
C6H16NO14P3 |
Peso molecular |
419.11 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16NO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,7H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |
Clave InChI |
RHUZQIJSAKZPDO-UOTPTPDRSA-N |
SMILES isomérico |
[C@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
Sinónimos |
3-amino-3-deoxy-Ins(1,4,5)P3 3-amino-3-deoxy-myo-inositol 1,4,5-trisphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




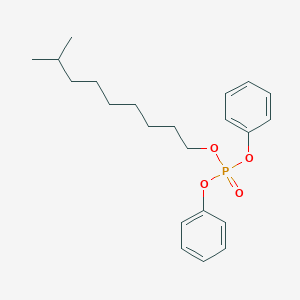
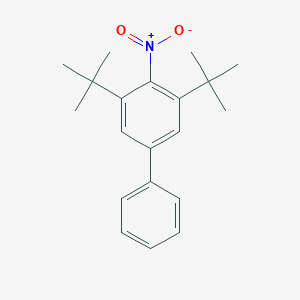

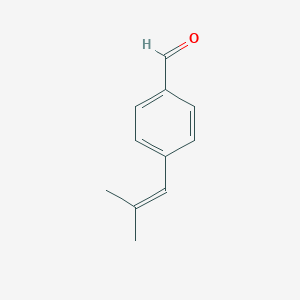
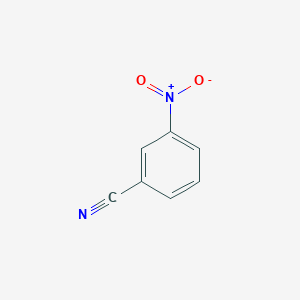
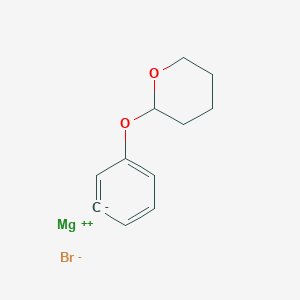
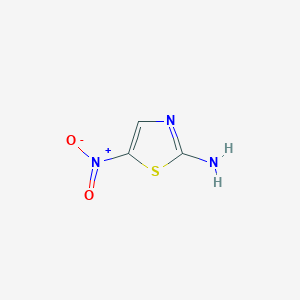
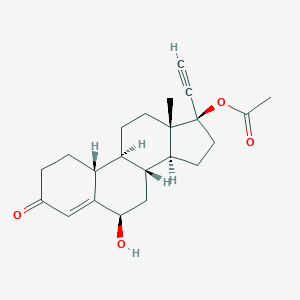
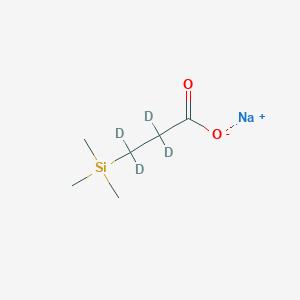

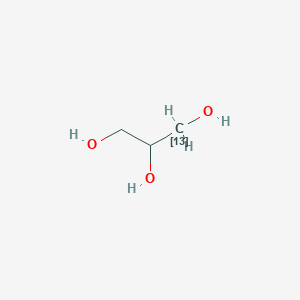
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
